Cetrorelix trifluoroacetate is a synthetic decapeptide that functions as a luteinizing hormone-releasing hormone antagonist. It is primarily used in the treatment of hormone-dependent conditions, including infertility and certain cancers. The compound is derived from cetrorelix acetate, which has been extensively studied for its pharmacological properties and applications in reproductive medicine.
Cetrorelix trifluoroacetate is synthesized through solid-phase peptide synthesis, a well-established method for producing peptides with high purity and yield. The compound's synthesis involves various steps, including the coupling of amino acids on a resin, followed by deprotection and cleavage to obtain the final product.
Cetrorelix trifluoroacetate belongs to the class of peptide hormones and is categorized as a gonadotropin-releasing hormone antagonist. Its primary action is to inhibit the secretion of luteinizing hormone and follicle-stimulating hormone, which are critical in regulating reproductive functions.
The synthesis of cetrorelix trifluoroacetate typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
The synthesis process can involve up to 26 steps, requiring careful monitoring of reaction conditions to ensure high purity and yield. High-performance liquid chromatography (HPLC) is often employed for purification, ensuring that impurities and by-products are effectively removed from the final product .
Cetrorelix trifluoroacetate is characterized by its linear structure comprising ten amino acids, with five L-amino acids and five D-amino acids. This unique composition contributes to its biological activity and specificity as an antagonist of gonadotropin-releasing hormone.
The primary chemical reaction involving cetrorelix trifluoroacetate is its interaction with luteinizing hormone-releasing hormone receptors in the pituitary gland. By binding to these receptors, cetrorelix effectively blocks the action of endogenous hormones, leading to decreased levels of luteinizing hormone and follicle-stimulating hormone.
The mechanism involves reversible competition with luteinizing hormone-releasing hormone for receptor binding sites, which alters downstream signaling pathways responsible for gonadal function .
Cetrorelix trifluoroacetate acts by antagonizing luteinizing hormone-releasing hormone at its receptor sites in the anterior pituitary gland. This antagonistic action prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary, leading to:
The effectiveness of this mechanism has been demonstrated in various clinical settings, particularly in managing conditions like endometriosis and precocious puberty .
Cetrorelix trifluoroacetate has significant applications in:
Cetrorelix trifluoroacetate (CAS 130289-71-3) is a salt form of the synthetic decapeptide cetrorelix, with the molecular formula C₇₀H₉₂ClN₁₇O₁₄·C₂HF₃O₂ and a molecular weight of 1545.06 g/mol. The peptide backbone consists of 10 amino acids with specific stereochemical modifications: Ac-D-2Nal-D-F(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂, where five residues are non-natural D-amino acids engineered to enhance metabolic stability and receptor binding affinity. The trifluoroacetate (TFA) counterion originates from purification processes using TFA-containing solvents during reverse-phase HPLC, forming a stable ionic association with basic residues (primarily the guanidine group of arginine). Key structural features include [1] [4] [10]:
Table 1: Molecular Descriptors of Cetrorelix Trifluoroacetate
Property | Value |
---|---|
CAS Number | 130289-71-3 |
Empirical Formula | C₇₂H₉₃ClF₃N₁₇O₁₆ (salt-adjusted) |
Exact Mass | 1545.06 g/mol |
Sequence (IUPAC) | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-... (abbreviated) |
SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)... (see [4] [6]) |
Cetrorelix trifluoroacetate is a white to off-white powder with high hygroscopicity. Its solubility profile is solvent-dependent: freely soluble in water (>50 mg/mL) and acetonitrile-water mixtures, but insoluble in apolar solvents like diethyl ether. The compound exhibits pH-dependent stability, with optimal integrity near pH 5.0–6.0. Degradation occurs under alkaline conditions (hydrolysis) or oxidation due to tyrosine and tryptophan-like residues. Key properties include [1] [4] [5]:
Solid-state analysis reveals that cetrorelix trifluoroacetate exists predominantly in an amorphous form when lyophilized, though polymorphic crystalline forms can be induced under high-humidity conditions. Forced degradation studies (40°C/75% RH for 10 days) generate up to 5% impurities, including:
Table 2: Major Degradation Products of Cetrorelix Trifluoroacetate
Impurity | Formation Pathway | Detection Method |
---|---|---|
Cetrorelix methylene dimer | Formaldehyde-mediated alkylation | LC-MS/MS (m/z 1436.67) |
D-Arginine isomer | Racemization during SPPS | RP-HPLC (tᵣ ± 0.8 min vs. main peak) |
Deamidated cetrorelix | Hydrolysis at Asn/Gln | LC-UV (275 nm) |
The trifluoroacetate and acetate salts differ critically in pharmaceutical applicability:
Synthetic and Purification Impact
Physicochemical Contrasts
Table 3: Cetrorelix Salt Forms Comparison
Property | Cetrorelix Trifluoroacetate | Cetrorelix Acetate |
---|---|---|
Counterion Role | Purification artifact | Pharmaceutical grade |
Solubility in H₂O | >50 mg/mL | >60 mg/mL |
Key Limitation | MS signal suppression; cytotoxicity risk | Lower aggregation propensity |
Chromatography | Broadened peaks with TFA mobile phases | Sharp peaks in acetate buffers |
Free Peptide Limitations
The non-salt form is unstable, with rapid adsorption losses on glass/plastic surfaces and pH-sensitive conformation. Salt formation (acetate/TFA) mitigates this by enhancing solubility and shielding reactive moieties [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: